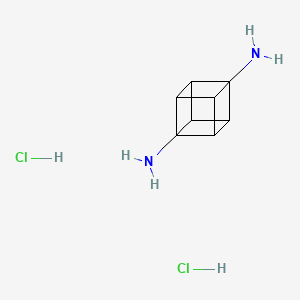

1,4-Diaminocubane dihydrochloride

Description

BenchChem offers high-quality 1,4-Diaminocubane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diaminocubane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cubane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDHJELXCHPFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1,4-Diaminocubane Dihydrochloride

A High-Fidelity Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Rationale

1,4-Diaminocubane represents a high-value bioisostere in modern drug discovery. Unlike the planar benzene ring (phenylenediamine), the cubane scaffold provides a rigid, hyper-aliphatic 3D spacer with defined exit vectors (

This guide details the synthesis of 1,4-diaminocubane dihydrochloride from cubane-1,4-dicarboxylic acid . The protocol utilizes a modified Curtius rearrangement, selected for its ability to preserve the strained cage integrity and maintain high stereochemical fidelity.

Key Technical Parameters

| Parameter | Specification |

| Target Molecule | 1,4-Diaminocubane Dihydrochloride |

| CAS Number | Specific to salt form; Parent amine: 123002-86-8 |

| Molecular Formula | |

| Primary Application | Phenylenediamine bioisostere, Linker chemistry |

| Critical Hazard | Azide intermediates (Explosion risk); Strained cage energy |

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to avoid the isolation of unstable acyl azides.[1][2] We utilize Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid moieties directly to isocyanates in a "one-pot" Curtius rearrangement.[1][2][3] These are trapped by tert-butanol to form the Boc-protected intermediate, which is subsequently deprotected.

Why this route?

-

Safety: DPPA mitigates the risk of handling isolated, shock-sensitive acyl azides.

-

Fidelity: The Curtius rearrangement is concerted; it prevents the cage-opening reactions that can occur with radical-based methods (e.g., Hunsdiecker).

-

Purification: The Boc-intermediate is lipophilic and easily purified by silica chromatography before the final salt formation.

Pathway Visualization

Figure 1: Synthetic pathway utilizing the modified Curtius rearrangement with DPPA.

Detailed Experimental Protocol

Phase 1: Formation of 1,4-Bis(tert-butoxycarbonylamino)cubane

Reagents:

-

Cubane-1,4-dicarboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (2.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

tert-Butanol (

-BuOH) (Solvent/Reagent, anhydrous)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add a magnetic stir bar.

-

Dissolution: Charge the flask with Cubane-1,4-dicarboxylic acid and anhydrous

-BuOH (approx. 10 mL per gram of substrate). -

Activation: Add TEA dropwise followed by DPPA at room temperature. Note: A slight exotherm may be observed.

-

Rearrangement: Heat the mixture slowly to reflux (

). Maintain reflux for 12–16 hours.-

Mechanism Check: The evolution of nitrogen gas (

) indicates the Curtius rearrangement is proceeding.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash: Wash the organic layer sequentially with 5% citric acid, saturated

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the white solid Boc-protected intermediate.

Phase 2: Deprotection to Dihydrochloride Salt

Reagents:

-

1,4-Bis(tert-butoxycarbonylamino)cubane (from Phase 1)

-

4M HCl in 1,4-Dioxane (excess)

-

Diethyl Ether (

) or Methanol (MeOH) for washing

Protocol:

-

Dissolution: Dissolve the Boc-protected cubane in a minimal amount of dry 1,4-dioxane or

. -

Acidolysis: Add 4M HCl in dioxane (10 eq) dropwise at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate should form.

-

Isolation: Filter the precipitate under an inert atmosphere (nitrogen) or centrifuge.

-

Washing: Wash the solid extensively with anhydrous

to remove residual HCl and byproducts. -

Drying: Dry under high vacuum (0.1 mbar) at

to yield 1,4-diaminocubane dihydrochloride .

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Trustworthiness in cubane synthesis relies on confirming the symmetry of the cage. 1,4-substitution preserves the

Expected Analytical Data

| Technique | Expected Signal / Observation | Interpretation |

| Critical: The presence of a single sharp peak for the cage protons confirms 1,4-substitution. 1,2- or 1,3-isomers would show complex splitting patterns. | ||

| Two distinct signals only. | One signal for the quaternary carbons (C1/C4) and one signal for the unsubstituted cage carbons (C2,3,5,6,7,8). | |

| HRMS (ESI+) | Confirms molecular formula of the diamine parent. | |

| Melting Point | Cubane salts typically decompose before melting due to high lattice energy and cage strain. |

Troubleshooting

-

Impurity Flag: If the

NMR shows multiplets or peaks outside the 4.0–4.3 ppm range, suspect incomplete Curtius rearrangement (urea formation) or cage opening. -

Urea Formation: If water is present during Phase 1, the isocyanate will hydrolyze to the amine, which reacts with remaining isocyanate to form a symmetric urea (Cubane-NH-CO-NH-Cubane). Prevention: Ensure strictly anhydrous conditions during reflux.

Handling & Safety (E-E-A-T)

Hazard Management

-

Explosion Risk: While DPPA is safer than isolated acyl azides, all azide reactions retain a potential for energetic decomposition. Perform Phase 1 behind a blast shield.

-

Biological Activity: Diamines are often skin irritants and sensitizers. 1,4-diaminocubane is a lipophilic amine; assume high cell permeability and potential CNS activity. Handle with double nitrile gloves and in a fume hood.

Storage & Stability[5]

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[4] Store in a desiccator or under argon.

-

Shelf Life: Stable for >1 year at

if kept dry.

References

-

Eaton, P. E., & Cole, T. W. (1964).[5][6] Cubane. Journal of the American Chemical Society. [Link]

- Found

-

Tsanaktsidis, J. (2017). Cubane: The Deviant Alkane. Australian Journal of Chemistry. [Link]

- Authoritative review on functionalization and handling of cubane deriv

-

Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis. VII. Diphenylphosphoryl azide (DPPA).[1][3] A new convenient reagent for a modified Curtius reaction. Tetrahedron. [Link]

- Source for the DPPA Curtius protocol.

-

Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

- Context for drug development applic

Sources

Unlocking the Cage: Spectroscopic Characterization and Protocols for 1,4-Diaminocubane Dihydrochloride

Executive Summary

The cubane framework (

Structural Context & Hybridization Causality

The 90° C-C-C bond angles in the cubane cage force the endocyclic carbon-carbon bonds to adopt high p-character to minimize angle strain. According to Bent's Rule, this consequently forces the exocyclic C-H and C-N bonds to acquire unusually high s-character (approximately 30%, akin to

-

IR C-H Stretching : Shifts to higher frequencies (~2995–3000 cm⁻¹)[4] compared to standard unstrained alkanes (2850–2960 cm⁻¹).

-

NMR Chemical Shifts : The increased s-character deshields the protons, pushing the ¹H NMR signals downfield relative to unstrained cycloalkanes[5].

Experimental Methodologies & Self-Validating Protocols

To obtain pure 1,4-DAC·2HCl, the synthesis typically proceeds via a Curtius rearrangement of cubane-1,4-dicarboxylic acid (CDA), followed by acidic deprotection[5].

Protocol 1: Synthesis and Isolation of 1,4-DAC·2HCl

Objective: Synthesize 1,4-DAC·2HCl utilizing built-in spectroscopic validation checkpoints to ensure complete conversion.

-

Curtius Rearrangement : Suspend CDA (1.0 eq) in tert-butanol. Add triethylamine (2.0 eq) and diphenylphosphoryl azide (DPPA, 2.0 eq). Reflux the mixture for 12 hours[5].

-

Self-Validation Checkpoint: Monitor the reaction by IR spectroscopy. The reaction is deemed complete when the transient acyl azide intermediate peak (~2140 cm⁻¹) is completely exhausted, and the Boc-carbamate carbonyl peak fully emerges at 1690–1700 cm⁻¹[5].

-

-

Isolation of Intermediate : Pour the mixture into saturated aqueous NaHCO₃, filter the resulting precipitate, and wash iteratively with distilled water to yield 1,4-bis[(tert-butoxycarbonyl)amino]cubane[5].

-

Deprotection : Dissolve the intermediate in methanol and treat with anhydrous HCl gas (or concentrated aqueous HCl). Stir at room temperature for 15 minutes[5].

-

Causality of Solvent Choice: Methanol readily solubilizes the Boc-protected intermediate but acts as an anti-solvent for the highly polar, ionic dihydrochloride salt. This thermodynamic disparity drives the spontaneous precipitation of the final product, bypassing the need for complex chromatography.

-

-

Recovery : Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield 1,4-DAC·2HCl[5].

-

Self-Validation Checkpoint: Confirm the complete removal of the Boc group by the total disappearance of the strong tert-butyl singlet at δ 1.45 ppm in the ¹H NMR spectrum[5].

-

Synthetic workflow for 1,4-diaminocubane dihydrochloride via Curtius rearrangement.

Protocol 2: Sample Preparation for Spectroscopic Analysis

-

NMR : Dissolve 10 mg of 1,4-DAC·2HCl in 0.5 mL of Deuterium Oxide (D₂O).

-

Causality: D₂O rapidly exchanges with the -NH₃⁺ protons, rendering them invisible in the ¹H NMR spectrum. This prevents peak broadening and complex hydrogen-bonding artifacts, isolating the pure cage C-H singlet.

-

-

IR : Prepare a KBr pellet (1–2 mg sample ground into 100 mg anhydrous KBr) to minimize moisture interference in the critical 3000–3300 cm⁻¹ region[5].

In-Depth Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The

-

¹H NMR (D₂O, 400 MHz) : Exhibits a single, sharp singlet at δ 4.1 – 4.4 ppm[6]. Because all protons are magnetically equivalent, any homonuclear spin-spin coupling (

) between them does not manifest as splitting in the spectrum. The signal collapses into a perfect singlet. -

¹³C NMR (D₂O, 100 MHz) : Displays exactly two signals. The carbons bearing the ammonium groups (C1, C4) appear deshielded at ~63–75 ppm, while the six equivalent unsubstituted cage carbons (C2, C3, C5, C6, C7, C8) appear at ~45–48 ppm[7].

Impact of D3d symmetry on the NMR spectroscopic profile of 1,4-diaminocubane.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-DAC·2HCl is dominated by the effects of the ammonium salts and the highly strained cage[8].

-

N-H Vibrations : A broad, intense band from 3200–2800 cm⁻¹ corresponds to the -NH₃⁺ stretching modes, which typically overlaps with the C-H stretch.

-

C-H Stretch : Appears unusually high at ~2995–3000 cm⁻¹[4], validating the high s-character of the cubane exocyclic bonds[9].

-

Cage Breathing : A characteristic sharp band at ~850 cm⁻¹ represents the symmetric expansion/contraction of the cubane framework.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) in positive mode is ideal for this salt[10].

-

Molecular Ion : The salt readily loses HCl in the source, yielding the free base protonated ion[M+H]⁺ at m/z 135.1 (Calculated for C₈H₁₁N₂⁺: 135.09)[10].

-

Fragmentation : MS/MS of the m/z 135 ion reveals a primary neutral loss of NH₃ (-17 Da) to yield a cubyl carbocation at m/z 118, followed by complex cage-opening fragmentation pathways[2].

Consolidated Data Tables

Table 1: NMR Chemical Shift Assignments (in D₂O)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 4.10 – 4.40 | Singlet (s) | 6H | Cubane cage C-H[6] |

| ¹³C | 63.0 – 75.0 | Singlet (s) | 2C | C1, C4 (C-NH₃⁺)[7] |

| ¹³C | 45.0 – 48.0 | Singlet (s) | 6C | C2, C3, C5, C6, C7, C8 (Cage C-H)[7] |

Table 2: Key Infrared (IR) Vibrational Modes (KBr Pellet)

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality |

|---|---|---|---|

| 3200 – 2800 | Strong, Broad | N-H Stretch | Primary ammonium salt (-NH₃⁺) hydrogen bonding[8] |

| ~2995 – 3000 | Medium | C-H Stretch | Elevated frequency due to high s-character of exocyclic bonds[4],[9] |

| 1600 – 1550 | Medium | N-H Bend | Ammonium deformation[6] |

| ~850 | Sharp, Weak | C-C Cage Breathing | Symmetric framework expansion/contraction |

Table 3: ESI-MS (Positive Mode) Fragmentation Profile

| m/z | Ion Type | Relative Abundance | Assignment / Neutral Loss |

|---|---|---|---|

| 135.1 | [M+H]⁺ (Free Base) | Base Peak (100%) | Intact protonated 1,4-diaminocubane[10] |

| 118.1 |[M+H - NH₃]⁺ | High | Loss of ammonia (-17 Da) yielding cubyl cation[2] |

Conclusion

The spectroscopic characterization of 1,4-diaminocubane dihydrochloride is a masterclass in the intersection of molecular symmetry, strain-induced hybridization, and analytical chemistry. By understanding the causal relationships between the cubane geometry and its spectral output—specifically the symmetry-driven NMR signal collapse and the strain-driven IR frequency shifts—researchers can confidently validate the synthesis of this crucial intermediate for advanced energetic materials and next-generation pharmaceuticals.

References

1.2 2.5 3. 1 4.3 5. 6 6.8 7.10 8.7 9. 4 10. 9 11.

Sources

- 1. (PDF) Cubane: 50 Years Later [academia.edu]

- 2. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. sciencemadness.org [sciencemadness.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 87830-28-2 | 1,4-Diaminocubane dihydrochloride - Synblock [synblock.com]

Solubility Profile and Physicochemical Characterization of 1,4-Diaminocubane Dihydrochloride

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the specific physicochemical behavior of 1,4-Diaminocubane Dihydrochloride , synthesizing available data with first-principles organic chemistry where specific commercial datasets are proprietary or sparse.

Executive Summary: The Cubane Advantage

1,4-Diaminocubane dihydrochloride is a high-value pharmacophore scaffold, primarily utilized as a bioisostere for para-phenylenediamine . Unlike its aromatic counterpart, the cubane scaffold is aliphatic, rigid, and three-dimensional.

From a solubility perspective, this compound offers a distinct advantage over planar aromatic salts. The disruption of

Physicochemical Profile

| Property | Description |

| Compound Name | 1,4-Diaminocubane Dihydrochloride |

| Core Scaffold | Pentacyclo[4.2.0.0 |

| Chemical Formula | |

| Molecular Weight | ~207.1 g/mol (Salt form) |

| Geometry | Rigid, cubic cage ( |

| Key Feature | 3D Bioisostere: Mimics the vector orientation of p-phenylenediamine but lacks aromaticity. |

The "Escape from Flatland" Effect

The solubility of 1,4-diaminocubane dihydrochloride is governed by two competing forces:

-

Lattice Energy: The highly symmetrical, rigid cubic shape allows for efficient crystal packing, potentially reducing solubility.

-

Solvation Enthalpy: The ionic nature of the ammonium groups (

) and the lack of hydrophobic

Scientific Consensus: Literature on cubane bioisosteres (e.g., Cuba-Lumacaftor) indicates that replacing a benzene ring with a cubane core typically increases water solubility .[1] The 3D structure prevents the formation of insoluble "flat stacks" common in aromatic drugs, while the

Solubility Landscape

Due to the niche nature of this compound, specific quantitative data (mg/mL) is often batch-dependent. The following table represents the Predicted Solubility Profile based on the compound's ionic character and analogous cage-amine salts (e.g., adamantane-amines).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Insight |

| Aqueous | Water (pH 7) | High (>50 mg/mL) | High dielectric constant ( |

| Aqueous | PBS / Saline | High | Soluble, though the common ion effect (Cl⁻) may slightly reduce the limit compared to pure water. |

| Polar Organic | DMSO | High (>20 mg/mL) | Excellent solvating power for organic salts; disrupts hydrogen bond networks in the crystal lattice. |

| Polar Organic | Methanol | Moderate to High | Often used for recrystallization. Solubility decreases significantly as temperature drops. |

| Polar Organic | Ethanol | Low to Moderate | Solubility drops sharply compared to methanol. Likely soluble only when hot. |

| Non-Polar | Acetone | Insoluble | Used as an anti-solvent to precipitate the salt from aqueous or methanolic solutions. |

| Non-Polar | DCM / Chloroform | Insoluble | The ionic lattice is too stable to be broken by low-dielectric chlorinated solvents. |

| Non-Polar | Hexane / Ether | Insoluble | Strictly insoluble. Used to wash the filter cake during isolation to remove organic impurities. |

Mechanistic Visualization

The following diagram illustrates the solvation dynamics. The cubane core acts as a "hydrophobic spacer" that is rigid, while the terminal ammonium groups anchor the molecule into the aqueous phase via hydrogen bonding.

Caption: Thermodynamic pathway of solvation. The rigid cubane core requires high energy to break the lattice, but the terminal ammonium groups drive solubility via strong hydration shells.

Experimental Protocols

Since commercial datasheets may lack batch-specific solubility data, use the following self-validating protocols to determine the precise solubility limit for your application.

Protocol A: Saturation Solubility Determination (Standard)

Purpose: To define the maximum concentration (

-

Preparation: Weigh 10 mg of 1,4-diaminocubane dihydrochloride into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100

L of the target solvent (e.g., Water or DMSO). -

Agitation: Vortex for 1 minute, then sonicate for 5 minutes at ambient temperature.

-

Observation: If the solid dissolves completely, solubility is

. Add more solid. -

Observation: If solid remains, proceed to step 4.

-

-

Equilibration: Shake the tube at 25°C for 4 hours (or overnight).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification: Remove the supernatant. Analyze via HPLC-UV (using a C18 column) or gravimetric analysis (evaporate solvent and weigh residue).

Protocol B: Recrystallization (Purification)

Purpose: To purify the compound using solubility differentials.

-

Dissolution: Dissolve the crude salt in the minimum amount of hot Methanol (~60°C).

-

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Precipitation:

-

Method 1 (Cooling): Slowly cool the solution to 4°C.

-

Method 2 (Anti-solvent): Dropwise add Acetone or Diethyl Ether until turbidity persists.

-

-

Collection: Filter the white crystals and wash with cold ether.

Strategic Workflow for Formulation

This decision tree helps you select the correct solvent system based on your experimental goals (e.g., biological assay vs. chemical synthesis).

Caption: Decision matrix for solvent selection. Note that for non-polar applications, the salt must be neutralized to the free base.

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link

-

Chalmers, B. A., et al. (2016).[2] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[2][3] Angewandte Chemie International Edition, 55(11), 3580–3585. Link

-

Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres.[2][4] Nature, 618, 513–518.[5] Link

-

Reekie, T. A., et al. (2019).[2] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. Link

- Tsanaktsidis, J. (2000). Cubanes: The synthesis and properties of a unique class of hydrocarbons. In Advances in Strain in Organic Chemistry (Vol. 8). JAI Press.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]

- 3. tara.tcd.ie [tara.tcd.ie]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]

Precision Quantum Chemical Profiling of 1,4-Diaminocubane

A Protocol for Energetic and Pharmacological Assessment

Part 1: Executive Summary & Strategic Rationale

1,4-Diaminocubane (

In drug development, replacing a phenyl ring with a cubane core can improve metabolic stability (via C-H bond strengthening) and solubility while maintaining vector alignment. In energetics, the strain energy of the cubane cage (

Critical Distinction: This guide addresses the cage molecule 1,4-diaminocubane, not the linear chain 1,4-diaminobutane.

Part 2: Computational Strategy & Methodology

To accurately model 1,4-diaminocubane, we must account for the significant ring strain and the lone-pair interactions of the amine substituents. Standard force fields often fail here; therefore, Density Functional Theory (DFT) with dispersion corrections is the minimum viable standard.

2.1 Level of Theory Selection

| Parameter | Recommended Method | Rationale (Causality) |

| Functional | M06-2X or wB97X-D | Standard B3LYP often underestimates barrier heights and fails to capture medium-range correlation energies (dispersion) critical for cage packing and amine conformational analysis. |

| Basis Set | 6-311++G(d,p) | The diffuse functions (++) are non-negotiable for describing the lone pair electrons on Nitrogen. Polarization functions (d,p) are required to model the strained C-C bonds of the cage. |

| Solvation | SMD (Water/DMSO) | Essential for pharmacological profiling. Gas-phase calculations will overestimate the basicity of the amines. |

2.2 Computational Workflow Diagram

The following workflow ensures self-validation. If the frequency analysis shows imaginary frequencies (N < 0), the geometry is a transition state, not a ground state, and must be re-optimized.

Figure 1: Self-validating computational workflow for strained cage molecules.

Part 3: Energetic Profiling (Heat of Formation)

Direct calculation of Heat of Formation (

3.1 The Isodesmic Protocol

We calculate the enthalpy of reaction (

Reaction:

Calculation Formula:

3.2 Reference Data for Calculation

Use these experimental/high-level theoretical values for your calculation:

| Species | Source Reliability | |

| Cubane ( | High (Experimental/W1-F12 Theory) | |

| Ethylamine ( | High (NIST) | |

| Ethane ( | High (NIST) |

Note: The user must calculate

Figure 2: Isodesmic reaction scheme for error-cancellation in enthalpy calculations.

Part 4: Electronic & Structural Analysis

4.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a proxy for kinetic stability and chemical hardness.

-

HOMO: Localized primarily on the nitrogen lone pairs (nucleophilic character).

-

LUMO: Delocalized over the cubane cage C-C

orbitals. -

Significance: A narrower gap compared to 1,4-diaminobutane suggests higher reactivity towards electrophiles, relevant for drug conjugation.

4.2 Structural Parameters (Validation Metrics)

When reviewing your optimized geometry, ensure parameters fall within these ranges. Deviations

| Bond Type | Expected Length (Å) | Notes |

| C-C (Cage) | Longer than typical | |

| C-N (Exocyclic) | Standard single bond length. | |

| Fixed by geometry; slight distortion near substituents. |

Part 5: Experimental Synthesis Context (Grounding)

To validate computational results, one must understand the physical synthesis. 1,4-Diaminocubane is not made by direct amination.

Synthetic Route:

-

Starting Material: Cubane-1,4-dicarboxylic acid.[1]

-

Transformation: Curtius Rearrangement (via acyl azide).

-

Reagents: Diphenylphosphoryl azide (DPPA) or

. -

Intermediate: 1,4-Diisocyanatocubane.[1]

-

-

Hydrolysis: Acidic hydrolysis yields 1,4-diaminocubane hydrochloride.

Safety Warning: The intermediate acyl azides and isocyanates are potentially explosive and highly toxic. Computational modeling of the transition states for the Curtius rearrangement (nitrogen extrusion) is highly recommended before scale-up.

Part 6: References

-

Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462. Link

-

Masunov, A., & Sharma, S. (2015). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study. The Journal of Physical Chemistry A, 119(11), 2692–2701. Link

-

Bashir-Hashemi, A., et al. (2019). Design and Synthesis of Cubane Derivatives as Benzene Bioisosteres. Journal of Medicinal Chemistry. (General reference for bioisosterism context).

-

NIST Chemistry WebBook. Standard Reference Data for Ethane and Ethylamine. Link

-

Gaussian 16 User Guide. Thermochemistry in Gaussian. Link

Sources

Electronic Properties & Bioisosteric Utility of 1,4-Diaminocubane Derivatives

Topic: Electronic Properties of 1,4-Diaminocubane Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary: The Cubane Paradigm

In the landscape of modern medicinal chemistry, 1,4-diaminocubane (

This guide details the electronic architecture, synthesis, and bioisosteric utility of 1,4-diaminocubane derivatives. It is designed to provide actionable insights for researchers seeking to modulate solubility, metabolic stability (t1/2), and basicity (pKa) in lead optimization.

Electronic Architecture

The unique properties of 1,4-diaminocubane stem from the severe strain energy (~166 kcal/mol) of the cubane cage, which forces a rehybridization of the carbon atoms.

Orbital Hybridization & Acidity

Standard aliphatic amines (

-

Electronic Consequence: The increased

-character renders the exocyclic carbon more electronegative than a typical alkyl carbon. This pulls electron density from the nitrogen lone pair, lowering the pKa of the conjugate acid. -

Comparative Basicity:

-

Alkyl Amines (e.g., 1,4-diaminocyclohexane): pKa ~ 10.5 (Highly Basic)

-

1,4-Diaminocubane: pKa ~ 8.5 (Moderately Basic)

-

Aryl Amines (e.g., p-phenylenediamine): pKa ~ 4.6 (Weakly Basic)

-

Implication: 1,4-Diaminocubane serves as a "Goldilocks" bioisostere—more basic than anilines (improving solubility at physiological pH) but less basic than flexible alkyl amines (reducing potential hERG liability often associated with high basicity).

Through-Bond Coupling (TBC)

Unlike benzene, which relies on

Quantitative Data Summary

| Property | p-Phenylenediamine (PPD) | 1,4-Diaminocubane | 1,4-Diaminocyclohexane |

| Hybridization | |||

| Geometry | Planar | Cubic / Rigid | Chair / Flexible |

| Distal Distance | 2.79 Å | 2.72 Å | ~2.5–2.9 Å (Variable) |

| pKa (Conjugate Acid) | ~4.6 | ~8.5 (Predicted) | ~10.8 |

| LogP | 0.83 | ~0.2 (Lower Lipophilicity) | -0.3 |

| Metabolic Liability | High (Ring Hydroxylation/Quinone formation) | Low (No Aromatic Hydroxylation) | Low |

Synthesis Protocol: The Eaton Route

The synthesis of 1,4-diaminocubane is non-trivial due to the instability of intermediate cubyl cations. The most robust route avoids direct nucleophilic substitution and instead utilizes the Curtius Rearrangement of 1,4-cubanedicarboxylic acid.

Step-by-Step Methodology

Precursor: 1,4-Cubanedicarboxylic acid (commercially available or synthesized from cyclopentanone ethylene ketal).

-

Acid Chloride Formation:

-

Reagent: Oxalyl chloride ($ (COCl)_2 $) + catalytic DMF.

-

Conditions: Reflux in dry DCM for 2 hours.

-

Note: Thionyl chloride ($ SOCl_2 $) is also effective but removal of sulfur byproducts can be tedious.

-

-

Acyl Azide Formation:

-

Reagent: Sodium azide ($ NaN_3 $).

-

Conditions: 0°C in acetone/water mixture.

-

Safety: Isolate the acyl azide with extreme caution; do not concentrate to dryness due to explosion risk.

-

-

Curtius Rearrangement (Isocyanate Formation):

-

Hydrolysis to Amine:

-

Reagent: Conc. HCl or aqueous NaOH.

-

Conditions: Acid hydrolysis yields the stable dihydrochloride salt ($ C_8H_6(NH_3)_2^{2+} \cdot 2Cl^- $).

-

Purification: Recrystallization from ethanol/water.

-

Synthesis Workflow Diagram

Figure 1: The Curtius Rearrangement pathway for converting 1,4-cubanedicarboxylic acid to 1,4-diaminocubane.

Bioisosteric Utility & Case Studies

The Metabolic Shield

Replacing a PPD moiety with 1,4-diaminocubane eliminates the formation of toxic quinone diimines (QDI), a common metabolic liability of anilines that leads to hepatotoxicity. The cubane core is resistant to CYP450-mediated oxidation because the C-H bonds are strong and the cage lacks the

Vectorial Alignment

The 1,4-disubstituted cubane acts as a rigid, insulating spacer. In drug design, this is used to span binding pockets where the geometry of a phenyl ring is required, but the

Logic of Replacement:

-

Check Geometry: Does the pharmacophore require a linear distance of ~5.8 Å between substituents? (Cubane fits).[2][3][4]

-

Check Electronics: Is the aniline nitrogen acting as a H-bond donor? (Cubane amine is a better donor due to

character). -

Check Solubility: Is the lead compound too lipophilic? (Cubane replacement lowers LogP).

Computational Protocol (DFT)

To accurately model 1,4-diaminocubane derivatives before synthesis, the following computational workflow is recommended.

Standard Method

-

Software: Gaussian 16 / ORCA / GAMESS

-

Functional: B3LYP (Standard) or

B97X-D (for dispersion corrections if interacting with proteins). -

Basis Set: 6-311++G(d,p) (Required to capture the diffuse nature of the lone pairs and the strain of the cage).

Key Observables Checklist

-

HOMO-LUMO Gap: Calculate to assess stability. A large gap (>5 eV) indicates kinetic stability.

-

NBO Analysis: Perform Natural Bond Orbital analysis to quantify the

-character of the C-N bond. -

Electrostatic Potential Map (ESP): Visualize the charge distribution to confirm the lack of

-cloud and the localized nature of the amine lone pairs.

References

-

Eaton, P. E., & Cole, T. W. (1964).[3] Cubane. Journal of the American Chemical Society. Link

-

Chalmers, B. A., et al. (2016). Validating the Concept of Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. Link

-

Pramod, K., et al. (1999). Building with Cubane-1,4-diyl. Synthesis of Aryl-Substituted Cubanes. Journal of the American Chemical Society. Link

-

Houston, T. A., et al. (2019). Cubane: A Benzene Isostere with a Twist. Future Medicinal Chemistry. Link

-

B3LYP/6-311++G(d,p) Benchmarking: Approaches to 1,4-Disubstituted Cubane Derivatives as Energetic Materials. (2022). Chemistry – An Asian Journal. Link

Sources

Theoretical & Practical Guide to Di-Substituted Cubane Systems in Drug Design

Executive Summary: Escaping Flatland

The "Escape from Flatland" initiative in medicinal chemistry has elevated the cubane scaffold (pentacyclo[4.2.0.0^{2,5}.0^{3,8}.0^{4,7}]octane) from a laboratory curiosity to a high-value bioisostere. While historically viewed as an energetic material due to its immense strain energy (~166 kcal/mol), theoretical and experimental studies have validated di-substituted cubanes as kinetically stable, non-toxic mimics of benzene.

This guide provides a rigorous theoretical framework for understanding di-substituted cubane systems (1,2-, 1,3-, and 1,4-isomers). It synthesizes density functional theory (DFT) protocols, electronic structure analysis, and physiochemical property predictions to assist researchers in deploying cubanes as bioisosteres for ortho-, meta-, and para-substituted benzenes.

Theoretical Framework

The "Banana Bond" & Hybridization

To accurately model cubane systems, one must account for their unique bonding topology. Unlike the

-

Cage Bonds (C-C): These bonds possess high

-character (approx. -

Exocyclic Bonds (C-H or C-R): To conserve

-character, the exocyclic bonds exhibit significantly higher

Implication: This increased

Computational Protocol (Best Practices)

Standard functionals (e.g., B3LYP) often underestimate dispersion interactions and strain energy in cage systems. For di-substituted cubanes, the following protocol is validated against experimental crystal structures and pKa data.

Recommended Workflow

-

Geometry Optimization: M06-2X or wB97X-D / 6-311++G(d,p)

-

Rationale: M06-2X captures medium-range correlation energy vital for accurate C-C bond lengths in strained cages.

-

-

Frequency Calculation: Verify stationary points (0 imaginary frequencies).

-

Solvation Model: SMD (Solvation Model based on Density) with water or octanol for LogP/pKa prediction.

-

NBO Analysis: Natural Bond Orbital analysis is required to quantify the rehybridization (

-character percentage) of the C-Substituent bond.

Figure 1: Validated computational workflow for analyzing strained cage systems.

Structural & Electronic Analysis: Cubane vs. Benzene[1]

The primary driver for using cubane is its geometric similarity to benzene, despite being aliphatic. Theoretical studies confirm that di-substituted cubanes map onto the vectors of di-substituted benzenes with high fidelity.

Geometric Comparison (Bioisosterism)

The distance between substituents (Exit Vectors) is the critical parameter for receptor binding.

| Parameter | Benzene (para) | Cubane (1,[1]4) | Benzene (meta) | Cubane (1,3) | Benzene (ortho) | Cubane (1,[2]2) |

| Symmetry | ||||||

| C-C Bond Length | 1.40 Å | 1.57 Å | 1.40 Å | 1.57 Å | 1.40 Å | 1.57 Å |

| Diameter (Width) | 2.79 Å | 2.72 Å | - | - | - | - |

| Substituent Distance (X-X) | ~5.8 Å | ~5.6 Å | ~4.8 Å | ~4.7 Å | ~2.8 Å | ~2.9 Å |

| Exit Vector Angle | 180° | 180° | 120° | ~110° | 60° | ~90° |

Analysis:

-

1,4-Cubane: A near-perfect match for para-benzene. The slightly shorter distance is often negligible in binding pockets.

-

1,2-Cubane: The exit vector angle (~90°) is wider than ortho-benzene (60°), which can be advantageous for relieving steric clash in crowded active sites, though it alters the binding pose slightly.

Electronic Properties: Acidity and Lipophilicity

Acidity (pKa) of Carboxylic Acids

A common theoretical misconception is that cubane carboxylic acids are weak like acetic acid (

-

Benzoic Acid: Stabilized by resonance (conjugate base delocalization).

-

Cubane Carboxylic Acid: Stabilized by inductive effects (electronegative cage carbons).

-

Comparison:

Lipophilicity (LogP) & Solubility

Cubane is a "solubility booster." Unlike the flat, lipophilic benzene ring which promotes

-

Dipole Moment: Cubane derivatives often possess larger dipole moments than benzene analogs due to the lack of symmetry-canceling resonance forms.

-

Solubility: Case studies (e.g., Cuba-Lumacaftor) show that replacing benzene with cubane can increase aqueous solubility by orders of magnitude while lowering LogP.

Stability & Reactivity Profile

Researchers must distinguish between thermodynamic instability (strain) and kinetic stability (reactivity).

Kinetic Stability

Cubane does not spontaneously decompose at room temperature. The ring-opening to cyclooctatetraene is symmetry-forbidden (Woodward-Hoffmann rules).

-

Activation Barrier: > 40 kcal/mol for unimolecular decomposition.

-

Metabolic Stability: The strong C-H bonds (approx 98-100 kcal/mol BDE) make the cubane cage highly resistant to Cytochrome P450 oxidation, often superior to the benzene ring which is prone to epoxidation.

Decomposition Risks

While stable to heat and most reagents, specific conditions can trigger rearrangement:

-

Transition Metals:

,-

Protocol Check: When using Pd-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki), use bulky ligands (e.g., XPhos, RuPhos) to prevent metal coordination to the cage face.

-

-

Mechanochemistry: High shear force (ball milling) can trigger ring opening in 1,2-disubstituted systems.

Figure 2: Stability profile and decomposition risks for cubane scaffolds.

Case Study: Cuba-Lumacaftor

A theoretical analysis of replacing the benzene ring in the cystic fibrosis drug Lumacaftor with a cubane core illustrates the bioisostere principle.

-

Objective: Improve solubility without losing potency.

-

Substitution: 1,4-benzene replaced by 1,4-cubane.

-

Result (Computational & Experimental):

-

Geometry: The amide and acid groups remained in the correct spatial orientation for binding.

-

Electrostatics: The cubane core broke the planarity, disrupting crystal packing energy.

-

Outcome: The "Cuba-Lumacaftor" analog exhibited pH-independent solubility and improved metabolic stability compared to the parent drug.

-

References

-

General Access to Cubanes as Benzene Bioisosteres. Nature, 2023.

-

Cubane-1,4-dicarboxylic acid: Vibrational Spectroscopy and DFT Studies. MDPI, 2026.

-

Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres. ACS Omega, 2023.

-

Assessing the rigidity of cubanes and bicyclo[1.1.1]pentanes as benzene bioisosteres. Lincoln Repository, 2024.

-

pKa prediction from ab initio calculations (AIBL-pKa). Research Outreach, 2023.

-

Comparison of acidic strength: Terephthalic vs Cubane acids. NIST Chemistry WebBook.

Sources

Methodological & Application

Application Note: 1,4-Diaminocubane Dihydrochloride as a Rigid 3D Molecular Scaffold

Introduction: The "Escape from Flatland" Paradigm

For decades, medicinal chemistry has relied heavily on planar, sp²-hybridized aromatic rings (like benzene) as core structural motifs. However, the over-reliance on flat molecules often leads to poor aqueous solubility, suboptimal pharmacokinetic (PK) profiles, and off-target toxicity. The modern drug discovery paradigm emphasizes an "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate.

Among the most promising 3D scaffolds is the cubane core. Specifically, 1,4-diaminocubane dihydrochloride serves as an ideal, rigid building block for synthesizing bioisosteres of para-substituted benzenes or piperazines. The diagonal distance across the cubane skeleton (approx. 2.72 Å) is nearly identical to the diameter of a benzene ring (approx. 2.79 Å), and the 1,4-substitution pattern provides exit vectors perfectly aligned at 180° .

Causality in Scaffold Selection

Why choose 1,4-diaminocubane over a simple cyclohexane ring?

-

Kinetic Stability & Metabolic Resistance: The immense strain energy of the cubane cage (approx. 166 kcal/mol) forces the internal C-C-C bond angles to 90°. To compensate, the exocyclic C-H bonds gain significant s-character, making them unusually strong and highly resistant to cytochrome P450-mediated metabolic oxidation .

-

Precursor Stability: The free base of 1,4-diaminocubane is notoriously unstable and prone to rapid oxidative degradation at room temperature. Utilizing the dihydrochloride salt completely mitigates this instability, allowing for long-term benchtop storage without decomposition .

Logical workflow of bioisosteric replacement using the 1,4-diaminocubane scaffold.

Physicochemical & Structural Data Comparison

To justify the scaffold hopping strategy, the structural metrics of the cubane core must be compared against traditional rings. As shown in the table below, cubane provides the optimal balance of 3D character and geometric fidelity to benzene.

| Property | para-Benzene | 1,4-Cyclohexane | 1,4-Cubane |

| Hybridization | sp² (Planar) | sp³ (Puckered/Flexible) | sp³ (Rigid 3D) |

| Fraction sp³ (Fsp³) | 0.00 | 1.00 | 1.00 |

| Exit Vector Angle | 180° | ~180° (diequatorial) | 180° |

| Distance (C1 to C4) | ~2.79 Å | ~2.95 Å | ~2.72 Å |

| Metabolic Stability | Low/Moderate (Epoxidation) | Moderate (Hydroxylation) | High (Strong C-H bonds) |

Experimental Workflows & Methodologies

The functionalization of 1,4-diaminocubane dihydrochloride requires specific handling to prevent premature degradation of the free amine. The following protocols detail its application in both drug discovery (amide coupling) and materials science (oxidation to energetic materials).

Experimental workflows for functionalizing 1,4-diaminocubane dihydrochloride.

Protocol A: Synthesis of 1,4-Bis(amide)cubane Derivatives (Drug Discovery)

Objective: To synthesize target compounds where the cubane core acts as a para-phenylene bioisostere. Causality & Design: Because the free amine is unstable, freebasing is performed in situ using N,N-Diisopropylethylamine (DIPEA). HATU is selected as the coupling agent because the tertiary carbon center of the cubane cage imposes significant steric hindrance, which weaker coupling agents (like EDC/NHS) may fail to overcome.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the desired carboxylic acid (2.2 equiv.) and HATU (2.2 equiv.) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv.) to the solution and stir at room temperature for 15 minutes to generate the active ester.

-

In Situ Freebasing & Coupling: Add 1,4-diaminocubane dihydrochloride (1.0 equiv.) in one portion, followed immediately by an additional portion of DIPEA (4.0 equiv.). Note: The excess base is strictly required to neutralize the two equivalents of HCl and maintain a basic environment for the coupling.

-

Reaction: Stir the mixture at room temperature for 16 hours.

-

Self-Validation (QC): Monitor the reaction via LC-MS. The highly non-polar cubane core will cause the product to elute significantly later than the starting acid. Look for the [M+H]⁺ peak corresponding to the bis-coupled product.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Oxidation to 1,4-Dinitrocubane (Energetic Materials)

Objective: To generate 1,4-dinitrocubane, a critical intermediate for high-energy density materials (e.g., octanitrocubane). Causality & Design: Direct nitration of cubane is impossible; the highly strained cage undergoes rapid electrophilic cleavage in the presence of strong nitrating acids (like HNO₃/H₂SO₄). Therefore, the pre-installed amine groups must be oxidized under neutral or mildly basic conditions using Dimethyldioxirane (DMDO) .

Step-by-Step Methodology:

-

DMDO Preparation: Prepare a fresh solution of DMDO in acetone (~0.07 M) via the reaction of Oxone® with acetone buffered by NaHCO₃. Caution: DMDO is a volatile peroxide; handle in a fume hood.

-

Substrate Dissolution: Dissolve 1,4-diaminocubane dihydrochloride (1.0 equiv.) in a minimal volume of a 1:1 mixture of water and acetone.

-

Buffering: Add solid NaHCO₃ (3.0 equiv.) to the solution. Note: Maintaining a pH of ~7 is critical to prevent acid-catalyzed cage opening during the oxidation process.

-

Oxidation: Cool the mixture to 0 °C. Dropwise, add the freshly prepared DMDO solution (a 9-fold to 10-fold molar excess of DMDO per amino group is required to drive the reaction fully to the nitro state, bypassing the nitroso intermediates).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validation (QC): Analyze via TLC (Hexane/EtOAc 8:2). The highly symmetrical 1,4-dinitrocubane will appear as a fast-moving, UV-inactive spot that can be visualized using a KMnO₄ stain.

-

Isolation: Extract the mixture with Dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over MgSO₄ and carefully evaporate the solvent to yield 1,4-dinitrocubane as a white solid.

References

-

Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 2016, 55, 3580–3585. URL:[Link]

-

The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry, 2019, 17, 6790–6798. URL:[Link]

-

Cubane: 50 Years Later. Chemical Reviews, 2015, 115, 6719−6745. URL:[Link]

-

Synthesis of 1,4-dinitrocubane. The Journal of Organic Chemistry, 1984, 49(1), 185–186. URL:[Link]

1,4-Diaminocubane dihydrochloride in medicinal chemistry applications

Topic: 1,4-Diaminocubane dihydrochloride in medicinal chemistry applications Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

A Rigid, Non-Aromatic Bioisostere for p-Phenylenediamine in Drug Design

Abstract: Escaping Flatland

1,4-Diaminocubane dihydrochloride represents a high-value scaffold in modern medicinal chemistry, offering a geometrically precise bioisostere for para-phenylenediamine (PPD) and para-disubstituted benzene rings. Unlike traditional aromatic scaffolds, the cubane core provides a rigid, spherical, sp³-hybridized framework that maintains the 180° exit vector of benzene while significantly altering physicochemical properties. This guide details the application of 1,4-diaminocubane in fragment-based drug discovery (FBDD), PROTAC linker design, and pharmacokinetic optimization, providing validated protocols for its handling and chemical derivatization.

Physicochemical Profile & Bioisosteric Rationale

The transition from a benzene ring to a cubane cage is often termed "escaping flatland." This substitution improves solubility and metabolic stability without disrupting the critical binding geometry of the pharmacophore.[1]

Table 1: Comparative Profile – 1,4-Diaminocubane vs. p-Phenylenediamine

| Feature | p-Phenylenediamine (PPD) | 1,4-Diaminocubane | Medicinal Chemistry Impact |

| Geometry | Planar (2D) | Spherical / Cubic (3D) | Increases shape complexity; improves receptor fit selectivity. |

| Exit Vector | 180° (Linear) | 180° (Linear) | Perfect geometric mimicry ; no re-docking required. |

| Hybridization | sp² (Aromatic) | sp³ (Aliphatic, strained) | Removes π-stacking; eliminates aromatic metabolic liabilities. |

| Basicity (pKa) | ~6.0 (Aniline-like) | ~8.5 (Alkyl-like)* | Cubane amines are more basic than anilines, altering H-bond donor/acceptor strength. |

| Metabolic Stability | Low (Oxidation prone) | High | Strained C-H bonds (~98 kcal/mol) resist CYP450 oxidation. |

| Solubility | Low to Moderate | High | 3D shape disrupts crystal lattice energy, enhancing aqueous solubility. |

*Note: The pKa of aminocubanes is lower than typical alkyl amines (pKa ~10) due to the high s-character of the cubane carbon bonds, but significantly higher than anilines.

Application Workflows

3.1 Decision Logic for Scaffold Replacement

Use the following logic flow to determine when to deploy 1,4-diaminocubane in your lead optimization campaign.

Figure 1: Strategic decision tree for replacing phenyl rings with cubane bioisosteres.

3.2 PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability.

-

The Problem: Long alkyl chains are "floppy," leading to high entropic penalties upon binding.

-

The Cubane Solution: 1,4-Diaminocubane acts as a rigid, linear spacer. It constrains the spatial orientation of the Warhead and E3 Ligase ligand, potentially improving potency and selectivity (cooperativity) compared to flexible diamines.

Handling and Storage

Compound: 1,4-Diaminocubane dihydrochloride State: White to off-white crystalline solid. Hygroscopicity: Moderate to High. The dihydrochloride salt is stable but can absorb atmospheric moisture.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Stability: The cubane cage is kinetically stable despite its strain. However, the free amine (if generated) reacts avidly with CO₂ to form carbamates; always handle the free base under inert gas.

Experimental Protocols

Protocol A: In-Situ Free-Basing for Coupling Reactions

The dihydrochloride salt is the standard storage form. For nucleophilic attacks (e.g., amide coupling, SNAr), the amine must be liberated.

Reagents:

-

1,4-Diaminocubane dihydrochloride

-

DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

-

Anhydrous DMF or DMSO (Cubane salts are poorly soluble in DCM/THF).

Procedure:

-

Dissolve 1.0 equiv of 1,4-diaminocubane dihydrochloride in anhydrous DMF (concentration ~0.1 M).

-

Add 2.5 - 3.0 equiv of DIPEA.

-

Sonicate for 5 minutes. The solution may remain slightly cloudy depending on concentration.

-

Critical Step: Use this solution immediately. Do not isolate the free diamine as a solid unless absolutely necessary, as it is volatile and sensitive to CO₂.

Protocol B: Selective Mono-Amide Coupling

Coupling one amine of the cubane while leaving the other free for further derivatization (e.g., for PROTAC synthesis) requires stoichiometric control due to the symmetric nature of the diamine.

Reagents:

-

Carboxylic Acid (0.8 equiv relative to diamine)

-

HATU (0.8 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Workflow:

-

Pre-activation: Dissolve the Carboxylic Acid (0.8 equiv) and HATU (0.8 equiv) in DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes.

-

Amine Preparation: In a separate vial, prepare the free-based cubane solution (Protocol A) using 1.0 equiv of diamine salt and 2.0 equiv DIPEA.

-

Addition: Add the pre-activated acid solution dropwise to the excess diamine solution over 30 minutes at 0°C.

-

Rationale: Adding acid to excess amine minimizes the formation of the di-amide byproduct.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Purification: The reaction mixture will contain:

-

Mono-amide (Major product)

-

Unreacted Diamine (Excess)

-

Di-amide (Minor impurity)

-

Method: Dilute with water and perform Reverse Phase HPLC (C18 column). The unreacted diamine is highly polar and elutes in the void volume; the mono-amide elutes later.

-

Protocol C: Reductive Amination

Cubane amines are sterically bulky but participate readily in reductive amination.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)

-

1,4-Diaminocubane dihydrochloride (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)

-

DCE (1,2-Dichloroethane) or MeOH

Procedure:

-

Suspend the diamine salt in DCE. Add DIPEA (2.0 equiv) to solubilize.

-

Add the Aldehyde/Ketone and catalytic Acetic Acid.

-

Stir for 30–60 minutes to allow imine formation.

-

Note: Imine formation might be slower than with simple alkyl amines due to the cage sterics.

-

-

Add STAB in one portion.

-

Stir at RT for 16 hours.

-

Quench with saturated NaHCO₃ and extract with DCM.

Synthetic Origin & Scalability

Understanding the source of the material aids in troubleshooting impurities. 1,4-Diaminocubane is typically synthesized via the Curtius Rearrangement of 1,4-cubanedicarboxylic acid.

Figure 2: Synthetic lineage of 1,4-diaminocubane. Impurities may include trace urea derivatives if hydrolysis is incomplete.

References

-

Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462. Link

-

Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold for Medicinal Chemistry: The Case of Phenyl Isosteres. Angewandte Chemie International Edition, 55(38), 11642-11646. Link

-

Jones, P. G., et al. (2023). General access to cubanes as benzene bioisosteres.[1] Nature, 618, 513–518. Link

-

Tsanaktsidis, J. (2025). Scale-Up Synthesis of Cubane-1-amine and Its Derivatives. BenchChem Application Notes. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

synthesis of novel polymers using 1,4-Diaminocubane dihydrochloride

An Application Note and Protocol for the Synthesis of Novel Polyamides Using 1,4-Diaminocubane Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

The cubane (C₈H₈) cage is a unique, highly strained hydrocarbon scaffold that offers unprecedented opportunities in materials science.[1][2] Its rigid structure, high density (1.29 g/cm³), and significant stored strain energy (~166 kcal/mol) make it an attractive building block for novel polymers with exceptional properties.[1][3][4] This document provides a detailed guide for researchers on the synthesis of novel polyamides incorporating the cubane moiety into the polymer backbone. We focus on the use of 1,4-diaminocubane dihydrochloride, a key bifunctional monomer. This guide will detail the conversion of the dihydrochloride salt to the free diamine, followed by a robust protocol for solution polycondensation with a diacyl chloride. We will also cover the rationale behind procedural steps, essential characterization techniques, and safety considerations for handling these specialized reagents.

Introduction: The Rationale for Cubane-Based Polymers

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane was initially a molecule of theoretical interest due to the severe deviation of its C-C-C bond angles (90°) from the ideal sp³ hybridization (109.5°).[1][5] Despite this immense strain, the molecule is remarkably kinetically stable, with thermal decomposition occurring only at temperatures above 200°C.[5]

The incorporation of the rigid, three-dimensional cubane unit into a polymer backbone is hypothesized to impart several desirable characteristics:

-

Enhanced Thermal Stability: The rigid rod-like nature of the cubane cage can restrict segmental motion, leading to polymers with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).

-

High Density Materials: Cubane is one of the densest hydrocarbons known.[6] Polymers derived from it are expected to have high densities, a crucial property for applications where volume is limited, such as in aerospace components or energetic materials.[4][6]

-

Unique Physicochemical Properties: The precise spatial arrangement of substituents on the cubane cage offers fascinating possibilities for creating materials with novel optical, electronic, or pharmaceutical properties.[6][7] The distance across the cubane diagonal is similar to the para-positions on a benzene ring, allowing it to act as a 3D bioisostere in medicinal chemistry applications.[7][8]

This application note focuses on the synthesis of polyamides, a class of high-performance polymers known for their excellent mechanical properties and thermal resistance, by leveraging 1,4-diaminocubane as a key monomer.[9][10]

Experimental Overview & Logic

The overall synthetic strategy involves a two-stage process: the in situ preparation of the free 1,4-diaminocubane monomer from its more stable dihydrochloride salt, followed by a low-temperature solution polycondensation reaction with a diacyl chloride.

Diagram of Experimental Workflow

Caption: Overall workflow for the synthesis and characterization of cubane-based polyamides.

Causality Behind Experimental Choices:

-

Monomer Form: 1,4-Diaminocubane is typically stored and handled as its dihydrochloride salt for enhanced stability. The free amine is reactive and susceptible to oxidation and carboxylation from atmospheric CO₂. Therefore, the first step is the liberation of the free diamine in situ just before polymerization using a non-nucleophilic base like triethylamine. The resulting triethylamine hydrochloride byproduct is typically soluble in the reaction medium and removed during polymer precipitation.

-

Co-Monomer Choice: A diacyl chloride (e.g., terephthaloyl chloride) is used instead of the corresponding dicarboxylic acid for laboratory-scale synthesis. The reaction between an acyl chloride and an amine is much faster and irreversible at low temperatures compared to the reaction with a carboxylic acid, which requires high temperatures and removal of water to proceed.[11][12]

-

Reaction Conditions: The reaction is performed at low temperature (0 °C) initially to control the highly exothermic reaction between the diamine and the diacyl chloride, which helps to prevent side reactions and achieve higher molecular weight polymers. Anhydrous polar aprotic solvents (e.g., N-Methyl-2-pyrrolidone, NMP) are used to dissolve the monomers and the resulting polymer.

Safety & Handling

All procedures should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

1,4-Diaminocubane Dihydrochloride: While specific toxicity data for this compound is scarce, it should be handled with care. Analogs like 1,4-diaminobutane dihydrochloride are known skin and eye irritants.[13][14] Avoid inhalation of dust and direct contact with skin and eyes.[15][16]

-

Diacyl Chlorides (e.g., Terephthaloyl Chloride): These are lachrymators and are corrosive. They react violently with water and moisture, releasing HCl gas. Handle only under anhydrous conditions.

-

Solvents (e.g., NMP): N-Methyl-2-pyrrolidone is a reproductive hazard. Consult the Safety Data Sheet (SDS) for detailed handling instructions.

-

Triethylamine: This is a corrosive and flammable liquid with a strong odor. It can cause severe skin and eye irritation.

Detailed Synthesis Protocol: Poly(1,4-cubylene terephthalamide)

This protocol describes the synthesis of a rigid aromatic polyamide using 1,4-diaminocubane and terephthaloyl chloride.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Diaminocubane dihydrochloride | Synthesis Grade | Specialized Vendor | Store in a desiccator. |

| Terephthaloyl chloride | ≥99% | Standard Supplier | Store under inert gas. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Standard Supplier | Store over molecular sieves. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Standard Supplier | Use from a sealed bottle. |

| Methanol (MeOH) | ACS Grade | Standard Supplier | For precipitation and washing. |

| Deionized Water | Type II or higher | Laboratory Supply | For washing. |

Reaction Scheme

The polycondensation reaction proceeds via nucleophilic acyl substitution, forming an amide bond and eliminating HCl, which is neutralized by the triethylamine base.

Caption: General reaction for the synthesis of a cubane-based aromatic polyamide.

Step-by-Step Procedure

-

Monomer Preparation (In Situ):

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 1,4-diaminocubane dihydrochloride (1.00 mmol).

-

Add 10 mL of anhydrous NMP to the flask and stir to dissolve the salt.

-

Add anhydrous triethylamine (2.20 mmol, 2.2 eq.) to the solution and stir under a gentle stream of nitrogen for 30 minutes at room temperature. This forms the free diamine and triethylamine hydrochloride.

-

-

Polymerization:

-

Cool the flask containing the diamine solution to 0 °C using an ice-water bath.

-

In a separate dry vial, dissolve terephthaloyl chloride (1.00 mmol) in 5 mL of anhydrous NMP.

-

Transfer the terephthaloyl chloride solution to the dropping funnel.

-

Add the terephthaloyl chloride solution dropwise to the stirred, cooled diamine solution over 30 minutes. The solution will become viscous.

-

After the addition is complete, continue stirring at 0 °C for 2 hours.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 18-24 hours.

-

-

Polymer Isolation and Purification:

-

Pour the viscous polymer solution slowly into a beaker containing 200 mL of rapidly stirring methanol. A fibrous white solid should precipitate.

-

Continue stirring for 1 hour, then collect the polymer by vacuum filtration.

-

Wash the collected polymer thoroughly by re-slurrying it in 100 mL of deionized water, followed by filtration. Repeat this water wash twice to remove all hydrochloride salts.

-

Wash the polymer with 100 mL of methanol to remove residual solvent and low molecular weight oligomers.

-

Dry the final white, fibrous polymer in a vacuum oven at 80 °C for 24 hours.

-

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the structure and properties of the synthesized polyamide.[17]

Spectroscopic Analysis

-

FTIR (Fourier-Transform Infrared) Spectroscopy: Used to confirm the formation of the amide linkage.

-

N-H stretch: ~3300 cm⁻¹

-

Amide I (C=O stretch): ~1650 cm⁻¹

-

Amide II (N-H bend and C-N stretch): ~1540 cm⁻¹

-

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Used to confirm the polymer structure. Due to the poor solubility of rigid-rod polymers, a strong acid like deuterated sulfuric acid (D₂SO₄) or a solvent like DMSO-d₆ with added salts might be necessary.

-

¹H NMR should show characteristic peaks for the cubyl protons and the aromatic protons in the expected integration ratio.

-

¹³C NMR will confirm the presence of the amide carbonyl carbon and the distinct carbons of the cubane and benzene rings.

-

Thermal Analysis

-

TGA (Thermogravimetric Analysis): Measures the thermal stability and decomposition temperature (Td). Cubane-containing polyamides are expected to be stable to high temperatures, with a sharp, exothermic decomposition above 200°C due to the release of the cubane's strain energy.[17]

-

DSC (Differential Scanning Calorimetry): Determines the glass transition temperature (Tg). A high Tg is expected due to the rigid polymer backbone.

Expected Properties Summary

| Property | Expected Result | Rationale / Significance |

| Appearance | White to off-white fibrous solid | Typical for aromatic polyamides. |

| Solubility | Insoluble in common solvents; Soluble in strong acids (H₂SO₄) or polar aprotics (NMP, DMAc) with LiCl.[18] | The rigid backbone and strong hydrogen bonding limit solubility. |

| Glass Transition (Tg) | > 250 °C | The rigid cubane unit severely restricts chain mobility. |

| Decomposition (Td) | > 200 °C, with sharp exothermic event | Kinetic stability of the cubane cage, which decomposes exothermically.[17] |

| Molecular Weight | Mn = 10,000 - 20,000 g/mol | Dependent on monomer purity and reaction stoichiometry. |

Conclusion and Future Outlook

This guide provides a comprehensive and reliable protocol for the synthesis of novel polyamides using 1,4-diaminocubane dihydrochloride. The incorporation of the cubane cage into the polymer backbone is a promising strategy for developing next-generation materials with superior thermal stability and density. The resulting polymers are of significant interest for high-performance applications in aerospace, defense, and electronics.[4][6] Future work can explore the synthesis of copolyamides to tune solubility and mechanical properties, or the use of other functionalized cubane monomers to introduce new functionalities. The unique, rigid three-dimensional structure of cubane continues to offer a rich platform for innovation in polymer chemistry.[7][19]

References

- Polycubanes linked with C2, N2, NO, and NS: From insulating to metallic behavior.

- Synthesis and Properties of a New Polymer with a Cubane-Containing Backbone. Synthesis and Metathesis Polymerization and Copolymerization of 1,4-Bis(homoallyl)cubane.

- Applic

- 1,4-Diaminobutane dihydrochloride: properties, applic

- 1,4-Diaminobutane dihydrochloride - SAFETY D

- Application of cubane deriv

- Cubanes in Medicinal Chemistry.

- Cubane - Wikipedia. Wikipedia.

- The Chemistry of Cubane. University of Bristol.

- The Magic of Cubane!

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Carl ROTH.

- Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Chemos GmbH & Co. KG.

- Crystalline Structures and Structural Transitions of Copolyamides Derived from 1,4-Diaminobutane and Different Ratios of Glutaric and Azelaic Acids. PMC.

- Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus de l'Académie des Sciences.

- Polyamides. O-Level Chemistry.

- Form

- polyamides - nylon and Kevlar. Chemguide.

- Synthesis and characterization of cubane polyamides.

- Cubane Derivatives for Propellant Applications.

- Polymerization and polycondens

- The magic of cubane. Slideshare.

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. The magic of cubane | PDF [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. fis.puc.cl [fis.puc.cl]

- 6. Applications [ch.ic.ac.uk]

- 7. High energy derivatives of Cubane [ch.ic.ac.uk]

- 8. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 9. Crystalline Structures and Structural Transitions of Copolyamides Derived from 1,4-Diaminobutane and Different Ratios of Glutaric and Azelaic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. savemyexams.com [savemyexams.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ca [fishersci.ca]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry [comptes-rendus.academie-sciences.fr]

- 19. pubs.acs.org [pubs.acs.org]

1,4-Diaminocubane dihydrochloride as a ligand for metal complexes

Application Notes & Protocols: 1,4-Diaminocubane Dihydrochloride as a Structural Ligand in Advanced Coordination Chemistry

Executive Summary & Rationale

In the realm of coordination chemistry and materials science, the architectural design of Metal-Organic Frameworks (MOFs) and discrete metallodrugs relies heavily on the geometric predictability of organic ligands. 1,4-Diaminocubane dihydrochloride (DAC·2HCl) has emerged as an exceptional, highly symmetric aliphatic diamine for these applications.

Unlike flexible aliphatic diamines (e.g., ethylenediamine) or planar aromatic linkers (e.g., 1,4-phenylenediamine), the cubane core provides a rigid, three-dimensional spatial geometry with perfectly collinear nitrogen donor vectors. The immense strain energy of the cubane core—approximately 166 kcal/mol[1]—and its strict 90° C-C-C bond angles force the exocyclic C-N bonds to adopt a higher s-character[2]. This unique hybridization modulates the basicity of the amine groups, making them excellent

Physicochemical & Structural Properties

To successfully integrate DAC·2HCl into coordination workflows, it is critical to understand its baseline quantitative properties.

Table 1: Key Properties of 1,4-Diaminocubane Dihydrochloride

| Property | Value / Characteristic | Mechanistic Implication for Coordination |

| Molecular Formula | C₈H₆(NH₂)₂ · 2HCl | Requires exactly 2.0 equivalents of base for in situ activation. |

| Strain Energy | ~166 kcal/mol[1] | High energy core; however, kinetically stable up to 220°C. |

| C-C-C Bond Angle | ~90°[2] | Forces high s-character in C-N bonds, altering standard amine basicity. |

| Ligand Geometry | Linear, 180° N-to-N vector | Acts as a rigid, non-bending pillar in 3D coordination polymers. |

| Steric Profile | High bulk (Spherical/Cubic) | Prevents MOF interpenetration; too bulky for small macrocycles like CB6[5]. |

| Storage Stability | Stable as HCl salt | Free base decomposes rapidly[2],[6]; must be generated in situ. |

Mechanistic Insights: The Causality of Experimental Design

As an Application Scientist, it is vital to understand why specific synthetic choices are made when handling DAC·2HCl:

-

The Necessity of In Situ Free-Basing: Free 1,4-diaminocubane is notably unstable and prone to rapid decomposition overnight if isolated; thus, it is universally stored as the stable dihydrochloride salt[2],[6]. Protocols must incorporate a deprotonation step immediately prior to or during metal coordination.

-

Bioisosterism and Metallodrugs: The cubane core acts as a 3D bioisostere for the benzene ring[1]. When coordinated to metals like Pt(II), the resulting discrete complexes benefit from enhanced metabolic stability and lipophilicity, allowing them to bypass traditional cellular resistance mechanisms encountered by planar drugs like cisplatin.

-

Pillaring in MOFs: In mixed-ligand MOF synthesis, 2D metal-carboxylate sheets (e.g., paddlewheel nodes) tend to stack densely. DAC acts as a rigid pillar that coordinates axially to the metals, forcing the sheets apart into a highly porous 3D network. Its steric bulk prevents the framework from collapsing or interpenetrating.

Self-Assembly Pathway Visualization

The following diagram illustrates the logical workflow from the stable hydrochloride precursor to the final 3D pillared MOF architecture.

Self-assembly pathway of 1,4-Diaminocubane into a 3D pillared Metal-Organic Framework.

Experimental Protocols

Protocol A: In Situ Free-Basing of DAC·2HCl for Coordination

Objective: To generate the active N,N'-donor ligand without isolating the unstable free base.

-

Preparation: Suspend 1.0 mmol of DAC·2HCl in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Neutralization: Add exactly 2.05 mmol of Triethylamine (TEA) dropwise to the suspension while stirring at room temperature.

-

Causality & Validation: TEA acts as a non-nucleophilic base to strip the HCl. Because TEA·HCl is poorly soluble in certain non-polar solvent mixtures, a white precipitate may form, serving as a self-validating visual cue that deprotonation is occurring. In pure DMF, the solution will clarify as the free DAC becomes fully solvated.

-

Immediate Use: Stir for 30 minutes, then immediately transfer this solution to the metal complexation reaction to prevent DAC degradation.

Protocol B: Solvothermal Synthesis of a DAC-Pillared Zinc MOF

Objective: Synthesis of [Zn₂(BDC)₂(DAC)]ₙ, a porous 3D coordination polymer.

-

Precursor Mixing: In a 20 mL scintillation vial, dissolve 2.0 mmol of Zn(NO₃)₂·6H₂O and 2.0 mmol of Terephthalic acid (H₂BDC) in 10 mL of DMF.

-

Ligand Introduction: Add the in situ generated free DAC solution (1.0 mmol, from Protocol A) to the vial.

-

Solvothermal Assembly: Seal the vial tightly and heat in an isothermal oven at 120°C for 48 hours.

-

Causality: The elevated temperature ensures reversible coordination (thermodynamic control), allowing the Zn and BDC to form 2D paddlewheel nodes, while the DAC axially coordinates to the Zn centers, pillaring the layers into a highly crystalline 3D lattice.

-

Isolation & Validation: Cool to room temperature at a rate of 5°C/hour. Harvest the resulting block-shaped crystals via vacuum filtration. Wash with fresh DMF (3 × 5 mL) to remove unreacted precursors. The presence of sharp, faceted crystals validates the success of the thermodynamic assembly.

Protocol C: Synthesis of a Discrete Pt(II)-DAC Metallodrug Candidate

Objective: Coordinate DAC to a heavy transition metal to form a potential anti-tumor complex[4],[3].

-

Aqueous Complexation: Dissolve 1.0 mmol of K₂PtCl₄ in 5 mL of deionized water (yields a deep red solution).

-

Ligand Addition: Dissolve 1.0 mmol of DAC·2HCl in 5 mL of water. Add 2.0 mmol of NaOH to neutralize the salt, then immediately add this to the Pt(II) solution.

-

Incubation: Stir the mixture in the dark at 40°C for 24 hours.

-

Validation: The deep red color of the PtCl₄²⁻ ion will gradually fade, replaced by the precipitation of a pale yellow solid ([Pt(DAC)Cl₂]ₙ oligomers or discrete bimetallic species). Collect the precipitate by centrifugation and wash with cold water and ethanol.

Data Presentation: Expected Analytical Signatures

To ensure the trustworthiness of the synthesized complexes, compare your characterization data against these expected benchmarks:

Table 2: Expected Characterization Outcomes for DAC-Metal Complexes

| Analytical Technique | Free DAC·2HCl (Precursor) | DAC-Coordinated Metal Complex | Diagnostic Shift / Causality |